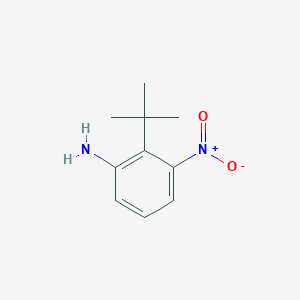

2-Tert-butyl-3-nitroaniline

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C10H14N2O2 |

|---|---|

分子量 |

194.23g/mol |

IUPAC名 |

2-tert-butyl-3-nitroaniline |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)9-7(11)5-4-6-8(9)12(13)14/h4-6H,11H2,1-3H3 |

InChIキー |

PFYKLNWXXNQPQA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=CC=C1[N+](=O)[O-])N |

正規SMILES |

CC(C)(C)C1=C(C=CC=C1[N+](=O)[O-])N |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2 Tert Butyl 3 Nitroaniline and Analogues

Precursor Synthesis and Strategic Functionalization Pathways

The construction of the target molecule relies heavily on the efficient synthesis of its core precursors and the strategic, regioselective introduction of key functional groups.

The primary precursor for 2-tert-butyl-3-nitroaniline is 2-tert-butylaniline (B1265841). The introduction of the sterically demanding tert-butyl group onto the aniline (B41778) ring is a non-trivial synthetic challenge.

One classical approach is the Friedel-Crafts alkylation of aniline using a tert-butylating agent like tert-butyl chloride or tert-butyl alcohol with a Lewis acid catalyst. However, this method often struggles with poor regioselectivity, leading to a mixture of ortho- and para-substituted products. For instance, reactions with tert-butyl chloride can yield ortho-isomer selectivity of only 45–55%.

A more controlled and widely used strategy is the reduction of a nitro precursor . This two-step approach involves first the nitration of tert-butylbenzene (B1681246) to form 1-tert-butyl-2-nitrobenzene, followed by the reduction of the nitro group to an amine. This pathway avoids the selectivity issues inherent in the direct alkylation of aniline and can produce 2-tert-butylaniline with high purity (>95%). Common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or iron-catalyzed reductive amination.

| Method | Reagents/Catalyst | Key Advantage | Key Limitation | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Aniline, tert-butyl chloride, AlCl₃ | Direct, one-step process | Poor regioselectivity (ortho/para mixture) | |

| Reduction of Nitro Precursor | 1-tert-butyl-2-nitrobenzene, H₂, Pd/C | High purity and excellent regioselectivity | Requires pre-synthesis of the nitro intermediate |

Once 2-tert-butylaniline is obtained, the next critical step is the introduction of a nitro group at the C-3 position. This requires overcoming the directing effects of both the ortho, para-directing amino group and the ortho, para-directing tert-butyl group, with the significant steric hindrance of the latter playing a decisive role.

The traditional method for nitration involves treating the aromatic substrate with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. smolecule.com In the case of 2-tert-butylaniline, the bulky tert-butyl group sterically hinders the adjacent ortho position (C-3 relative to the amino group), making direct electrophilic substitution at this site challenging. Furthermore, the high reactivity of the aniline derivative under strong acidic and oxidative conditions can lead to undesired side reactions and over-oxidation, making this a difficult transformation to control. wiley.com

To circumvent the harsh conditions of classical nitration, milder and more selective reagents have been developed. Tert-butyl nitrite (B80452) (TBN) has emerged as a versatile and efficient reagent for various organic transformations, including the nitration of anilines under acid-free conditions. acs.orgacs.org TBN can act as a nitrogen transfer reagent, producing tert-butanol (B103910) as the main byproduct, which simplifies purification. acs.org Research has shown that TBN can be used for the regioselective ring nitration of N-alkyl anilines, providing synthetically useful nitroaniline derivatives in excellent yields. acs.orgacs.orgresearchgate.net

The nitration reactions mediated by TBN are often proposed to proceed via free radical mechanisms rather than classical electrophilic aromatic substitution. rsc.orgrsc.org Mechanistic studies suggest that TBN can serve as a source of the nitrogen dioxide radical (•NO₂). wiley.com One plausible pathway involves the initial N-nitrosation of the aniline. Under aerobic conditions, the resulting N-nitrosoamine can release an •NO₂ radical. wiley.com This radical species then attacks the electron-rich aniline ring to form the nitrated product. This radical pathway avoids the need for strong acids and offers a different regiochemical outcome compared to electrophilic nitration, allowing for the functionalization of otherwise difficult-to-access positions. wiley.comrsc.org Preliminary mechanistic studies on the nitration of other heterocyclic systems with TBN also point towards the involvement of a radical process. rsc.org

The scope and efficiency of TBN-mediated nitrations can be further expanded through the use of transition-metal catalysts. rsc.org Various catalytic systems have been developed for the C–H nitration of aromatic and heteroaromatic compounds using TBN as the nitro source. These methods often provide high regioselectivity and functional group tolerance under mild conditions. rsc.org

For example, copper-catalyzed systems have been effectively used for the remote C–H nitration of indoline (B122111) and 8-amidoquinoline derivatives at room temperature. rsc.org Similarly, cobalt and nickel catalysts have been employed for the regioselective nitration of indoles and aryloxazolines, respectively. rsc.org Palladium-catalyzed reactions have even enabled the sp³ C–H bond nitration of 8-methylquinoline (B175542) derivatives using TBN as the nitrating agent and oxygen as the oxidant. rsc.org These developments highlight a powerful strategy where a catalyst controls the position of nitration, which could be applied to complex aniline substrates.

| Substrate Type | Catalyst | Position Nitrated | Key Feature | Reference |

|---|---|---|---|---|

| Indoline Derivatives | Copper (Cu) | Remote C5-position | High regioselectivity at room temperature | rsc.org |

| 3-Substituted Indoles | Cobalt (Co) | C(sp²)-H bond | Uses economical Co(NO₃)₂·6H₂O catalyst | rsc.org |

| Aryloxazolines | Nickel (Ni) | Regioselective C-H bond | Tolerates various functional groups | rsc.org |

| 8-Methylquinoline | Palladium (Pd) | sp³ C-H bond | High selectivity for methyl group nitration | rsc.org |

Regioselective Introduction of the Nitro Group: Contemporary Approaches

Mechanistic Studies of Radical Nitration Pathways

Heterogeneous Catalysis in Aromatic Nitration (e.g., Solid Superacids)

The nitration of aromatic compounds, a cornerstone of organic synthesis, traditionally relies on the use of mixed acids (a combination of nitric and sulfuric acid). However, this method is fraught with challenges, including equipment corrosion, the generation of substantial acidic waste, and difficulties in controlling selectivity, which can lead to over-nitration. researchgate.net In response, heterogeneous catalysis using solid superacids has emerged as a promising alternative, offering a more efficient, economical, and environmentally benign pathway for nitration. researchgate.net

Solid superacids, such as sulfated metal oxides (e.g., sulfated zirconia, SNZ-2) and zeolites, provide strong acidic sites on a solid support. researchgate.nettezu.ernet.in This approach circumvents many of the issues associated with liquid acids. The key advantages include high selectivity, non-corrosiveness, and the ease of catalyst recovery and recyclability, which are central tenets of green chemistry. researchgate.netscience.gov For instance, zeolite-based solid acid catalysts are particularly attractive due to the confining environment within their porous structures, which can enhance regioselectivity in reactions like the nitration of benzene (B151609), leading exclusively to the mono-substituted product. researchgate.net

The mechanism of nitration over solid superacids involves the generation of the nitronium ion (NO₂⁺) on the catalyst surface, which then acts as the electrophile in the aromatic substitution reaction. The solid catalyst's structure can influence the accessibility of the aromatic substrate to the active sites, thereby controlling the product distribution. While direct application to the complex structure of 2-tert-butylaniline is specific, the principles derived from the nitration of simpler aromatics like benzene and toluene (B28343) demonstrate the potential for high regioselectivity. tezu.ernet.in The development of these catalysts is a significant step toward cleaner and more sustainable chemical manufacturing. science.gov

Table 1: Comparison of Solid Acid Catalysts in Aromatic Nitration

| Catalyst Type | Example(s) | Key Advantages | Relevant Applications |

|---|---|---|---|

| Sulfated Metal Oxides | Sulfated Zirconia (SO₄²⁻/ZrO₂), Sulfated Tin Oxide (SO₄²⁻/SnO₂) | High acidity, thermal stability, reusability. | Nitration of benzene, toluene, and other simple aromatics. |

| Zeolites | H-ZSM-5, H-Beta, Natural Zeolite (NZ) | Shape selectivity, high surface area, potential for enhanced regioselectivity. researchgate.net | Selective mono-nitration of aromatics, preventing over-nitration. researchgate.net |

| Polyoxometalates (POMs) | H₃PW₁₂O₄₀, [mdsim]₃[PW₁₂O₄₀] | Super acidic nature, structural stability, reusable heterogeneous systems. tezu.ernet.in | Nitration of various aromatic hydrocarbons at ambient temperatures. tezu.ernet.in |

Chemo- and Regioselectivity in Synthetic Routes to Substituted Nitroanilines

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of substituted nitroanilines like this compound. The substitution pattern is dictated by a complex interplay of electronic and steric effects of the substituents already present on the aromatic ring.

The directing influence of substituents in electrophilic aromatic substitution is paramount. The amino group (-NH₂) in aniline is a powerful activating group that directs incoming electrophiles to the ortho and para positions. byjus.comlkouniv.ac.in This is due to the resonance stabilization of the reaction intermediate, where the lone pair of electrons on the nitrogen atom can delocalize into the benzene ring, increasing the electron density at these positions. youtube.com

However, the conditions of nitration, which are typically strongly acidic, introduce a complication. In an acidic medium, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). quora.comchemistrysteps.com This ion is strongly deactivating and a meta-director because the positive charge withdraws electron density from the ring, making the meta position the least deactivated site for electrophilic attack. byjus.comquora.com Consequently, the direct nitration of aniline often yields a significant amount of the meta-nitroaniline isomer, alongside ortho and para products and oxidation byproducts. youtube.com

In the case of a substituted aniline such as 2-tert-butylaniline, steric hindrance from the bulky tert-butyl group also plays a crucial role. This group physically obstructs the adjacent ortho position (position 3), making substitution at this site less favorable compared to the electronically activated but less hindered para position (position 5). Therefore, synthesizing the 3-nitro isomer requires strategies that can overcome these inherent electronic and steric preferences.

To control the outcome of the nitration and achieve high yields of a specific isomer, reaction conditions must be carefully optimized. A common and effective strategy to prevent meta-direction and side reactions is the protection of the amino group via acetylation. chemistrysteps.com

By converting the amine (-NH₂) to an acetanilide (B955) (-NHCOCH₃), the nitrogen's lone pair becomes less available for protonation and its activating effect is moderated. The acetamido group is still an ortho, para-director but is less powerful than the amino group, preventing polysubstitution. The steric bulk of the acetyl group also helps to direct substitution preferentially to the less hindered para position. chemistrysteps.com After the nitration step, the protecting acetyl group can be easily removed by hydrolysis to yield the desired nitroaniline.

Further optimization involves controlling parameters such as temperature, reaction time, and the choice of nitrating agent. acs.org

Temperature: Lower temperatures can increase selectivity by minimizing side reactions and the formation of unwanted isomers. For instance, nitration of a protected intermediate at -5 to 10°C has been shown to achieve high conversion rates.

Nitrating Agent: The choice of nitrating agent is critical. While mixed acid is common, other reagents like tert-butyl nitrite or ceric ammonium (B1175870) nitrate (B79036) (CAN) can offer milder conditions and improved regioselectivity for ortho-nitration in specific substrates. researchgate.netsci-hub.se

Catalyst: The use of transition metal catalysts, such as those based on silver or copper, has been developed to direct nitration specifically to the ortho position through C-H bond functionalization, providing a pathway to isomers that are difficult to obtain through traditional methods. researchgate.net

Table 2: Influence of Reaction Conditions on Nitration Product Distribution

| Substrate | Nitrating Agent/Conditions | Key Parameter(s) | Major Product(s) | Rationale |

|---|---|---|---|---|

| Aniline | HNO₃ / H₂SO₄ | Strongly acidic medium | p-nitroaniline (51%), m-nitroaniline (47%), o-nitroaniline (2%) youtube.com | Formation of meta-directing anilinium ion. youtube.comchemistrysteps.com |

| Acetanilide (Protected Aniline) | HNO₃ / H₂SO₄ | Protection of amino group | p-nitroacetanilide | The acetamido group is ortho, para-directing and less activating, preventing meta-product and over-reaction. chemistrysteps.com |

| N,1-diaryl-5-aminotetrazoles | CuCl₂∙2H₂O / Fe(NO₃)₃∙9H₂O | Directing group, mild temp. | ortho-nitrated products | The tetrazole group acts as a directing group, facilitating ortho-nitration. researchgate.net |

Factors Governing Ortho-, Meta-, and Para-Substitution Patterns

Exploration of Greener Synthesis Methods for Nitroaromatic Compounds

The significant environmental and safety drawbacks of classical nitration methods have spurred research into greener and more sustainable synthetic alternatives. researchgate.net These modern approaches aim to reduce energy consumption, minimize hazardous waste, and utilize safer reagents and solvents. researchgate.netfrontiersin.org

One major area of development is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase product yields for nitro compounds. researchgate.netkochi-tech.ac.jp Microwaves couple directly with the molecules in the reaction mixture, leading to rapid and uniform heating that is more energy-efficient than conventional methods. researchgate.net

The replacement of hazardous solvents and corrosive acids is another key goal. The development of solid-supported reagents and catalysts, as discussed previously, is a primary strategy. researchgate.net Additionally, research into using alternative reaction media, such as ionic liquids or even solvent-free conditions, is gaining traction. researchgate.netuj.edu.pl For example, a novel procedure for synthesizing dialkoxy-2-nitroanilines uses an alcohol as both the reagent and the solvent, avoiding solvents like DMF and DMSO which are not considered green. uj.edu.pl

Furthermore, the principles of green chemistry extend to the entire lifecycle of a chemical process. This includes the catalytic reduction of nitroaromatics, which are often intermediates, to valuable amines. Green synthesis methods are being employed to create highly efficient nanoparticle catalysts (e.g., silver, rhenium) using natural extracts as reducing and capping agents. frontiersin.orgnih.govmdpi.com These "green" catalysts offer sustainable and efficient routes for subsequent transformations of nitro compounds. mdpi.com

Table 3: Green Synthesis Approaches for Nitroaromatic Compounds

| Green Method | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid heating. researchgate.net | Reduced reaction time, increased yields, lower energy consumption. researchgate.netkochi-tech.ac.jp |

| Solid-Supported Reagents | Employs solid acid catalysts (e.g., zeolites) instead of liquid acids. researchgate.net | Eliminates corrosive liquid acid waste, catalyst is recyclable, improved selectivity. researchgate.net |

| Alternative Solvents/Solvent-Free | Uses greener solvents (e.g., alcohols) or no solvent at all. uj.edu.pl | Reduces use of toxic and high-boiling point solvents like DMF, DMSO, NMP. uj.edu.pl |

| Ultrasound-Assisted Nitration | Uses ultrasonic waves to enhance the reaction. researchgate.net | Improved mass transfer, can lead to higher yields and shorter reaction times. |

| Nanoparticle Catalysis | Use of green-synthesized nanoparticles for transformations of nitro compounds. frontiersin.orgmdpi.com | Eco-friendly catalyst preparation, high catalytic activity for subsequent reduction steps. mdpi.com |

Elucidating the Chemical Reactivity and Transformation Pathways of 2 Tert Butyl 3 Nitroaniline

Reactivity and Derivatization of the Nitro Group

The nitro group is a key functional moiety whose reactivity is dominated by reduction and, under specific conditions, nucleophilic substitution.

The most common transformation of the nitro group in nitroanilines is its reduction to a primary amine. This reaction converts 2-tert-butyl-3-nitroaniline into 2-tert-butylbenzene-1,3-diamine. This transformation is a pivotal step in syntheses requiring a 1,3-diamino-substituted benzene (B151609) scaffold. The reduction can be achieved using various reagents, with the choice often depending on the desired selectivity and the presence of other functional groups. smolecule.com

Common methods include catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). smolecule.com Another widely used method involves the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid or iron in acetic acid. smolecule.comunimi.it These classical methods are effective for the complete reduction of the nitro group to an amine. unimi.it The general mechanism for nitro group reduction follows a pathway through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. unimi.it

Table 1: Selected Reagents for the Reduction of Nitroarenes

| Reagent System | Description | Typical Conditions |

|---|---|---|

| H₂/Pd-C | Catalytic Hydrogenation: A clean and efficient method. smolecule.com | Pressurized H₂ gas, Palladium on carbon catalyst, solvent (e.g., Ethanol, Ethyl acetate). |

| SnCl₂·2H₂O / HCl | Metal Salt Reduction: A common laboratory-scale method. smolecule.com | Concentrated HCl, Ethanol, often requires heating. |

| Fe / CH₃COOH | Metal/Acid Reduction: A cost-effective method often used in industrial processes. unimi.it | Iron powder, Acetic acid, often requires heating. |

| Na₂S₂O₄ | Sodium Dithionite (B78146): A milder reducing agent, useful when sensitive functional groups are present. | Aqueous or alcoholic solutions, often at room or elevated temperature. |

While the nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) of other leaving groups (like halogens) situated at ortho or para positions, its own displacement is less common but possible under specific conditions. pressbooks.publibretexts.org For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient, and the attacking species must be a strong nucleophile. libretexts.org

In the case of this compound, the presence of the electron-donating amino group counteracts the electron-withdrawing effect of the nitro group, making the ring less susceptible to nucleophilic attack compared to compounds like 1,3-dinitrobenzene. However, the displacement of a nitro group can be facilitated by strong nucleophiles. The steric hindrance from the adjacent tert-butyl group would likely direct any potential nucleophilic attack to the carbon bearing the nitro group, although this remains a challenging transformation due to the electronic nature of the ring. The feasibility of such a reaction on this specific substrate would depend heavily on forcing conditions and the use of a highly potent nucleophile. libretexts.org

Reductive Transformations to Amino Functionalities

Reactivity and Functionalization of the Aromatic Amino Group

The amino group in this compound is a versatile nucleophilic center, readily participating in reactions that form the basis for constructing larger, more complex molecular architectures.

The primary amine of this compound can readily undergo acylation with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form amide bonds. diva-portal.org This reaction is fundamental in medicinal chemistry and materials science for linking molecular fragments. diva-portal.org

Direct condensation with a carboxylic acid typically requires a coupling agent to activate the carboxylic acid. Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These reagents facilitate amide bond formation under mild conditions, which is crucial to avoid side reactions. nih.gov Alternatively, reaction with a more reactive acyl chloride can proceed directly, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Table 2: Common Amidation Methods for Anilines

| Reagent/Method | Description | Key Features |

|---|---|---|

| Carboxylic Acid + EDCI/HOBt | Carbodiimide Coupling: A widely used method for forming amides from carboxylic acids and amines. nih.gov | Mild conditions, high yields, minimizes racemization for chiral substrates. nih.gov |

| Acyl Chloride + Base | Acylation with Acid Chlorides: A highly effective method using activated carboxylic acid derivatives. | Fast and often high-yielding; requires a base (e.g., pyridine) to scavenge HCl. |

| Direct Thermal Condensation | Catalytic Amidation: Involves heating the amine and carboxylic acid, often with a catalyst. | Can require high temperatures; potential for side reactions. Water removal is necessary to drive equilibrium. |

The aromatic amino group can be converted into a diazonium salt (Ar-N₂⁺) through a process called diazotization. This reaction typically involves treating the aniline (B41778) with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. researchgate.net A modern and often safer alternative is the use of an organic nitrite, such as tert-butyl nitrite (TBN), in an organic solvent. researchgate.netrsc.org

The resulting 2-tert-butyl-3-nitrobenzenediazonium salt is a highly valuable intermediate. It can undergo a variety of subsequent transformations:

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds, such as phenols or other anilines, to form azo compounds (Ar-N=N-Ar'), which are often intensely colored and used as dyes. smolecule.comgoogle.com

Sandmeyer Reaction: The diazonium group can be replaced by a variety of substituents, including -Cl, -Br, -CN, or -OH, using the appropriate copper(I) salt or by heating in water.

Deamination: The diazonium group can be replaced by a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂), effectively removing the original amino group.

The use of tert-butyl nitrite for in situ diazotization is particularly advantageous as it can be performed under milder, non-aqueous conditions, which can improve the compatibility with sensitive substrates. researchgate.net

Amidation and Condensation Reactions for Scaffold Construction

Electrophilic Aromatic Substitution Patterns on the Substituted Benzene Ring

Further substitution on the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents. masterorganicchemistry.com The outcome of such a reaction is determined by a combination of electronic and steric factors.

Amino Group (-NH₂): A powerful activating group and an ortho, para-director. It strongly encourages substitution at positions C4 and C6. The C2 position is already occupied.

Nitro Group (-NO₂): A strong deactivating group and a meta-director. It directs incoming electrophiles to position C5 (meta to itself).

Tert-butyl Group (-C(CH₃)₃): A weak activating group and an ortho, para-director. However, its primary influence is steric. Its large size significantly hinders access to the C2 position and can influence the regioselectivity at the nearby C6 position.

The dominant directing influence is the strongly activating amino group. youtube.com Therefore, incoming electrophiles are primarily directed to the para position (C4) and the open ortho position (C6). The C4 position is electronically favored by the amino group and sterically unhindered. The C6 position is also electronically activated but may experience some steric hindrance from the adjacent tert-butyl group, potentially favoring substitution at C4. Substitution at C5 is electronically disfavored due to being meta to the activating amino group, despite being meta to the deactivating nitro group. Therefore, nitration, halogenation, or sulfonation of this compound would be expected to yield predominantly the 4-substituted and 6-substituted products.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Effect of -NH₂ (C1) | Directing Effect of -NO₂ (C3) | Steric Hindrance | Predicted Outcome |

|---|---|---|---|---|

| C4 (para to -NH₂) | Strongly Activating | Neutral | Low | Major Product |

| C5 (meta to -NH₂) | Deactivating | Activating | Low | Minor or No Product |

| C6 (ortho to -NH₂) | Strongly Activating | Neutral | Moderate (from -tBu) | Major/Minor Product |

Advanced Organic Transformations and Cascade Reactions Involving the Core Structure

The unique electronic and steric characteristics of this compound, stemming from the bulky tert-butyl group adjacent to the electron-withdrawing nitro moiety, make it a valuable substrate for advanced organic transformations. These reactions leverage the inherent reactivity of the aniline core to construct complex molecular architectures, particularly heterocyclic systems and new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds.

Cyclization Reactions for the Formation of Heterocyclic Systems

The substituted aniline framework of this compound is a versatile precursor for synthesizing a variety of heterocyclic compounds. The regiochemical outcome of these cyclization reactions is often governed by the powerful directing effects of the nitro and amino groups.

Reductive Cyclization for Benzimidazole Synthesis:

One of the fundamental transformations for o-nitroanilines is reductive cyclization in the presence of an aldehyde to furnish benzimidazoles. This one-pot reaction proceeds via the reduction of the nitro group to an amine, which then undergoes condensation with the aldehyde and subsequent cyclization. For a substrate like this compound, this reaction would yield a highly substituted benzimidazole. The process is highly efficient and tolerates a wide range of functional groups on the aldehyde component. thieme-connect.com For instance, the reduction of o-nitroanilines using sodium dithionite (Na₂S₂O₄) in the presence of various aldehydes provides a facile route to 2-substituted benzimidazoles. thieme-connect.com

Electrophilic Cyclization for Quinolines:

N-alkynylated anilines are excellent substrates for electrophilic cyclization to produce quinolines. Research on 3-nitroaniline (B104315) derivatives has shown that cyclization is highly regioselective. acs.org When an N-alkynyl-3-nitroaniline is treated with an electrophile like iodine (I₂) or iodine monochloride (ICl), the cyclization occurs predominantly at the position ortho to the nitro group. acs.orgnih.gov This strong directing effect, which is not fully understood, provides a reliable method for controlling the annulation. In the case of this compound, this would direct the cyclization to the C6 position, leading to a 7-tert-butyl-8-nitroquinoline derivative. This method is notable for its mild reaction conditions and tolerance of diverse functional groups. acs.org

Table 1: Regioselectivity in Electrophilic Cyclization of a Substituted Nitroaniline

| Substrate | Electrophile | Base | Solvent | Product Ratio (ortho:para to NO₂) | Combined Yield | Reference |

|---|

Cyclization toward Triazines and Benzothiazoles:

The 3-nitroaniline core can also be incorporated into other heterocyclic systems. For example, N-(2-nitroaryl)guanidines, which can be prepared from the parent nitroaniline, undergo base-promoted cyclization to form 3-aminobenzo[e] acs.orgnih.govacs.orgtriazine-1-oxides. nih.gov This reaction involves the participation of the nitro group in the ring-closure step. Furthermore, N,N-dialkyl-3-nitroanilines can react with styrenes in the presence of elemental sulfur and a base like DABCO to yield 2-benzyl benzothiazoles, demonstrating a divergent pathway to sulfur-containing heterocyles. rsc.org

Cross-Coupling Reactions (e.g., Buchwald-Hartwig Coupling) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and the this compound structure can participate in these transformations, although the presence of the nitro group requires careful consideration of reaction conditions.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a premier method for synthesizing aryl amines via the palladium-catalyzed coupling of an aryl halide with an amine. rsc.org While highly effective, the standard use of strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with sensitive functional groups like nitro groups. libretexts.org

Despite this potential limitation, successful Buchwald-Hartwig couplings have been reported on nitroaniline substrates under carefully optimized conditions. A notable application is the synthesis of phenazine (B1670421) precursors, where a substituted 2-nitroaniline (B44862) is coupled with a 1-bromo-2-nitrobenzene (B46134) derivative. semanticscholar.org This C-N bond formation proceeds using a palladium acetate (B1210297) catalyst with a specialized phosphine (B1218219) ligand (RuPhos) and a carbonate base, which is milder than alkoxides. The resulting bis(2-nitrophenyl)amine (B107571) can then be reductively cyclized to the phenazine core. This demonstrates that the C-N coupling is a viable strategy for elaborating complex structures from a nitroaniline base. semanticscholar.org

Table 2: Example of Buchwald-Hartwig Coupling with a Nitroaniline Derivative

| Aryl Halide | Nitroaniline Coupling Partner | Catalyst / Ligand | Base | Solvent | Product | Reference |

|---|

The versatility of this reaction is also seen in the derivatization of other nitro-aromatic systems. For instance, the synthesis of amino-substituted diazocines, which are valuable as molecular photoswitches, has been achieved via Buchwald-Hartwig amination of an iodo-diazocine precursor originally prepared from 5-bromo-2-nitroaniline. beilstein-journals.orgbeilstein-journals.org For C-C bond formation, related Suzuki and Stille couplings have also been successfully applied to similar nitro-containing aromatic scaffolds, enabling the introduction of aryl and vinyl groups. nih.gov These examples underscore the potential of using cross-coupling reactions on substrates like this compound to build molecular complexity, provided the reaction conditions are appropriately tailored.

Structural Characterization and Advanced Spectroscopic Analysis in Research

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the key functional groups within the 2-tert-butyl-3-nitroaniline molecule. The position, intensity, and shape of absorption bands provide a molecular fingerprint. upi.edu

In FT-IR analysis, the N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3500-3300 cm⁻¹ region. The nitro group (NO₂) gives rise to two strong, characteristic stretching bands: an asymmetric stretch typically found between 1560-1520 cm⁻¹ and a symmetric stretch around 1355-1315 cm⁻¹. The presence of the tert-butyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations.

Raman spectroscopy complements FT-IR, particularly for non-polar bonds. It is effective for identifying the symmetric vibrations of the nitro group and the skeletal vibrations of the benzene (B151609) ring. researchgate.net Studies on nitroaniline isomers show that the preferred chemisorptive interaction for Surface-Enhanced Raman Scattering (SERS) depends on the relative positions of the amino and nitro groups. researchgate.net

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Predicted FT-IR Range (cm⁻¹) | Predicted Raman Signal |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3500–3300 (two bands) | Weak |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1560–1520 | Moderate |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1355–1315 | Strong |

| Aromatic Ring | C=C Stretch | 1620–1450 | Strong |

| Tert-butyl (-C(CH₃)₃) | C-H Stretch | 2980–2870 | Moderate |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for mapping the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum is predicted to show several key signals. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, significantly upfield. The three protons on the aromatic ring would be distinct and would split each other, likely appearing as a doublet, a triplet (or more accurately, a doublet of doublets), and another doublet in the aromatic region of the spectrum. The two amine protons may appear as a broad singlet.

In ¹³C NMR spectroscopy, the molecule is expected to display a total of eight distinct signals, accounting for the ten carbon atoms (four aromatic CH, two aromatic quaternary carbons, one tert-butyl quaternary carbon, and one methyl carbon signal for the three equivalent methyl groups). The chemical shifts are heavily influenced by the electron-withdrawing nitro group and the electron-donating amino group. acs.org The steric bulk of the tert-butyl group can also influence the chemical shifts of adjacent carbons. acs.org

Table 2: Predicted ¹H and ¹³C NMR Assignments for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.4 | Singlet (9H) | -C(CH ₃)₃ |

| ¹H | 6.8–7.8 | Multiplets (3H total) | Aromatic Protons (H-4, H-5, H-6) |

| ¹H | Broad | Singlet (2H) | -NH ₂ |

| ¹³C | ~30 | Quartet | -C(C H₃)₃ |

| ¹³C | ~35 | Singlet | -C (CH₃)₃ |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which helps to confirm its structure. The compound has a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . smolecule.com

Upon ionization, typically by electron impact (EI), a molecular ion peak (M⁺) at m/z = 194 would be observed. The fragmentation of this ion is a key diagnostic tool. savemyexams.com A primary and significant fragmentation pathway for aromatic nitro compounds is the loss of the nitro group (NO₂), which would result in a fragment ion at [M-46]⁺. researchgate.net Another characteristic fragmentation involves the bulky tert-butyl group. The loss of a methyl radical (CH₃) is highly favorable, leading to a stable tertiary carbocation at [M-15]⁺ (m/z = 179). Further fragmentation could involve the loss of the entire tert-butyl group or other rearrangements. gatech.edu

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula of Lost Neutral |

|---|---|---|

| 194 | [M]⁺ (Molecular Ion) | - |

| 179 | [M - CH₃]⁺ | CH₃ |

| 148 | [M - NO₂]⁺ | NO₂ |

| 133 | [M - CH₃ - NO₂]⁺ | CH₃, NO₂ |

X-ray Crystallography for Precise Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

In the crystalline state, this compound is expected to exhibit significant hydrogen bonding. A strong intramolecular hydrogen bond is highly probable between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. This interaction forms a stable six-membered ring, a feature commonly observed in 2-nitroaniline (B44862) derivatives, which enhances the planarity of the molecule. scispace.comresearchgate.net Intermolecular hydrogen bonds, likely involving the second amino hydrogen and the nitro group of an adjacent molecule, could also play a crucial role in stabilizing the crystal lattice. nih.gov

Conformational analysis focuses on the spatial arrangement of atoms that can be changed by rotation about single bonds. lumenlearning.com In the crystalline state of this compound, the conformation is largely fixed. Key conformational features for analysis would include the degree of planarity of the nitroaniline system, which is reinforced by the intramolecular hydrogen bond. acs.org Another important aspect is the rotational angle of the tert-butyl group relative to the plane of the benzene ring. In some related structures, bulky tert-butyl groups have been observed to be disordered across multiple positions at higher temperatures, with the disorder resolving upon cooling, sometimes leading to temperature-induced phase transitions. nih.goviucr.org

Theoretical and Computational Chemistry Investigations of 2 Tert Butyl 3 Nitroaniline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to predict a wide array of molecular properties by calculating the electron density of a system. For 2-tert-butyl-3-nitroaniline, DFT calculations are instrumental in understanding how the interplay between the bulky tert-butyl group and the electron-withdrawing nitro group dictates the molecule's structure and reactivity.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. For this compound, the process reveals significant structural distortions arising from the steric and electronic demands of its substituents.

The presence of a bulky tert-butyl group at the C2 position, ortho to the amino group, introduces substantial steric hindrance. This forces the tert-butyl group and the adjacent nitro group at C3 to twist out of the benzene (B151609) ring's plane to minimize repulsive forces. smolecule.com This steric clash also influences the planarity of the amino (-NH₂) and nitro (-NO₂) groups. DFT studies on analogous 2-nitroaniline (B44862) derivatives show that an intramolecular hydrogen bond can form between the amino and nitro groups, creating a stable six-membered ring. acs.orgscispace.com However, the steric bulk of the tert-butyl group in this compound likely disrupts this ideal conformation.

The electronic structure is also heavily influenced by the substituents. The nitro group is a strong electron-withdrawing group, which decreases the electron density on the aromatic ring and the amino group. smolecule.com The tert-butyl group, while primarily known for its steric bulk, acts as a weak electron-donating group through induction. stackexchange.com This combination of a strong acceptor (nitro) and a donor (amino) on the aniline (B41778) framework leads to significant polarization of the molecule.

Data derived from DFT calculations on analogous nitroaniline systems provides insight into expected geometric parameters.

Table 1: Predicted Optimized Geometric Parameters for Substituted Nitroanilines

Note: This table presents representative data from DFT studies on analogous molecules, as specific experimental or computational data for this compound is not publicly available. The values illustrate expected trends.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-N (amino) | ~1.40 Å | The bond length between the aromatic carbon and the amino nitrogen. smolecule.com |

| C-N (nitro) | ~1.48 Å | The bond length between the aromatic carbon and the nitro nitrogen. smolecule.com |

| C-C (tert-butyl) | ~1.54 Å | The bond connecting the tert-butyl group to the aromatic ring. smolecule.com |

| C-N-O (nitro) Angle | ~117-118° | The angle within the nitro group. |

| Ring-NO₂ Dihedral | > 20° | The twist of the nitro group out of the benzene ring's plane due to steric hindrance. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, characteristic of aniline derivatives. researchgate.net The LUMO, conversely, would be concentrated on the electron-deficient nitro group and the associated π-system of the ring. researchgate.net This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon electronic excitation.

The HOMO-LUMO energy gap (ΔE) provides valuable information:

A small gap implies that the molecule requires less energy to be excited, suggesting higher chemical reactivity and lower kinetic stability. rsc.org

A large gap indicates high stability and low reactivity, as more energy is needed to promote an electron from the HOMO to the LUMO. rsc.org

DFT calculations on similar nitroanilines show that the energy gap is sensitive to substituent effects. worldscientific.comresearchgate.nettci-thaijo.org The combination of donor (-NH₂) and acceptor (-NO₂) groups tends to reduce the HOMO-LUMO gap compared to unsubstituted benzene, enhancing its reactivity. tci-thaijo.orgnankai.edu.cn

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap

Note: This table contains illustrative values based on DFT calculations for related nitroaniline compounds to demonstrate the expected electronic properties.

| Orbital | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | ~ -6.0 to -6.5 eV | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| E(LUMO) | ~ -1.5 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. researchgate.net It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In an MEP map of this compound, distinct regions of electrostatic potential would be visible:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. For this molecule, the most negative potential is expected to be localized around the oxygen atoms of the nitro group, due to their high electronegativity and resonance effects. tci-thaijo.orgthaiscience.info

Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. The hydrogen atoms of the amino group (-NH₂) would exhibit the most positive potential, making them primary sites for hydrogen bonding. researchgate.net

Neutral Potential (Green): These areas, typically the carbon backbone of the tert-butyl group and parts of the aromatic ring, are less reactive.

The MEP map provides a clear rationale for the molecule's intermolecular interactions and its preferred sites for chemical reactions. jddtonline.inforesearchgate.net For instance, it would visually confirm the amino group's role as a hydrogen-bond donor and the nitro group's role as a hydrogen-bond acceptor.

Natural Bonding Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. numberanalytics.com It is particularly useful for quantifying intramolecular delocalization and donor-acceptor interactions, which are described by second-order perturbation theory. nih.govmdpi.com The stabilization energy (E(2)) associated with these interactions indicates the strength of the charge transfer.

For this compound, NBO analysis would reveal several key intramolecular interactions:

π → π interactions:* Delocalization of π-electrons from the occupied bonding orbitals of the benzene ring to its unoccupied antibonding orbitals contributes to the aromatic stability.

n → π interactions:* A significant charge transfer is expected from the lone pair (n) of the amino nitrogen atom to the antibonding π* orbitals of the aromatic ring. Similarly, lone pairs on the oxygen atoms of the nitro group interact with the ring's π* orbitals. These interactions are crucial to the "push-pull" electronic nature of the molecule. mdpi.com

n → σ interactions:* These interactions, often associated with hyperconjugation, also contribute to molecular stability.

The magnitude of the E(2) values quantifies the strength of these delocalizations. Strong interactions, indicated by high E(2) values, signify substantial electron delocalization and stabilization.

Table 3: Principal NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Note: This table shows expected interactions and representative stabilization energies based on NBO analyses of analogous substituted anilines. nih.govmdpi.com

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) of NH₂ | π* (C-C) of Ring | High | Resonance stabilization from amino group |

| LP (O) of NO₂ | π* (C-C) of Ring | Moderate | Resonance stabilization from nitro group |

| π (C-C) of Ring | π* (C-C) of Ring | Moderate | Intramolecular π-delocalization |

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, allowing chemists to map the potential energy surface of a reaction. scielo.br This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. Such studies provide a detailed, step-by-step understanding of how a chemical transformation occurs.

A transition state is the highest energy point along the lowest energy path of a reaction—the reaction coordinate. d-nb.info Locating and characterizing this fleeting structure is key to understanding a reaction's kinetics, as the energy barrier (activation energy) between the reactants and the transition state determines the reaction rate.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can be used to:

Propose a mechanism: For instance, the synthesis of this compound typically involves the electrophilic nitration of 2-tert-butylaniline (B1265841). smolecule.com Computational studies can model the approach of the nitronium ion (NO₂⁺) to the aniline ring, evaluating the energy barriers for attack at different positions. The steric hindrance of the tert-butyl group would be shown to significantly raise the energy of the transition state for ortho-nitration, favoring substitution at other positions. stackexchange.com

Analyze the Transition State: Frequency calculations on the optimized transition state geometry must show exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate (e.g., the forming and breaking of bonds). d-nb.info

Map the Reaction Coordinate: An Intrinsic Reaction Coordinate (IRC) calculation can trace the path from the transition state downhill to the connected reactant and product (or intermediate), confirming that the correct transition state has been found.

Kinetics and Thermodynamic Parameters of Chemical Transformations

The study of chemical reactions involving this compound benefits significantly from computational quantum chemistry, which can be used to determine the dominant reaction pathways and their associated thermo-kinetic parameters. tamu.edu Theoretical methods, such as Density Functional Theory (DFT), are employed to calculate the energetics of potential transformations, including reductions of the nitro group or substitutions on the aromatic ring.

Key thermodynamic parameters like the heat of reaction (ΔHr) and Gibbs free energy of reaction (ΔGr) indicate the feasibility and spontaneity of a transformation. A negative ΔGr suggests a thermodynamically favorable process. Kinetic parameters, primarily the activation energy (Ea), determine the rate of the reaction. A lower activation energy corresponds to a faster reaction rate. The Evans-Polanyi principle is often used to establish a linear correlation between activation barriers and heats of reaction, allowing for the prediction of kinetics from thermodynamic data. tamu.edu

For instance, in hypothetical transformations of this compound, computational models can predict these crucial values. The thermal decomposition of nitroaniline compounds is another critical area of study, where methods like differential scanning calorimetry (DSC) are used experimentally and the data is modeled computationally to determine heat release and activation energies for safety assessments. researchgate.net Studies on related compounds, such as 2-fluoro-4-nitroaniline, show significant heat release during adiabatic thermal decomposition. researchgate.net

Table 1: Hypothetical Calculated Thermodynamic and Kinetic Parameters for a Transformation of this compound

| Transformation Pathway | Computational Method | ΔHr (kcal/mol) | ΔGr (kcal/mol) | Ea (kcal/mol) |

| Nitro Group Reduction (Path A) | B3LYP/6-31G | -45.8 | -40.2 | 25.6 |

| Aromatic Substitution (Path B) | MPW1K/BSII | -10.4 | -2.3 | 38.1 |

| Ring Hydrogenation (Path C) | B3LYP/6-31G | -3.1 | 2.4 | 45.7 |

Note: The data in this table is illustrative and based on typical values for similar reactions as reported in computational chemistry literature. tamu.edu

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. encyclopedia.pub For a sterically hindered molecule like this compound, MD simulations provide crucial insights into its conformational flexibility and the nature of its interactions with other molecules. These simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule folds, rotates, and interacts in different environments. encyclopedia.pubchemrxiv.org

Conformational analysis focuses on the rotational barriers of the tert-butyl and nitro groups relative to the aniline ring. The bulky tert-butyl group can significantly influence the planarity of the nitro group and the amino group, which in turn affects the molecule's electronic properties and reactivity. Quantum chemical modeling on related para-substituted nitrobenzene (B124822) derivatives shows that the rotation of the nitro group governs the extent of quinoid-like character in the ring. mdpi.com MD simulations can map the potential energy surface as a function of these dihedral angles, identifying low-energy, stable conformations. chemrxiv.org

Furthermore, these simulations elucidate intermolecular interactions, which are vital for understanding the behavior of the compound in condensed phases. mdpi.com Key interactions include:

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the nitro group (-NO2) can act as a hydrogen bond acceptor. researchgate.net

π-π Stacking: Interactions between the aromatic rings of adjacent molecules contribute to crystal packing and stability. researchgate.net

van der Waals Forces: These are ubiquitous non-specific interactions, particularly significant for the bulky, nonpolar tert-butyl group.

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal structure, revealing the percentage contribution of different types of interactions, such as O···H and H···H contacts. iucr.org

Table 2: Common Intermolecular Interactions in Nitroaniline Derivatives

| Interaction Type | Description | Typical Energy (kJ/mol) |

| N-H···O Hydrogen Bond | Between the amino group of one molecule and the nitro group of another | 15 - 30 |

| C-H···O Hydrogen Bond | Weak interaction between a C-H bond and an oxygen acceptor | 2 - 10 |

| π-π Stacking | Attraction between parallel aromatic rings | 5 - 20 |

| van der Waals | Non-specific attractive/repulsive forces | 1 - 5 |

Note: Energy values are typical ranges found in chemical literature. researchgate.netsioc-journal.cn

Prediction of Advanced Spectroscopic Parameters (e.g., UV-Vis Absorption)

Computational chemistry enables the prediction of spectroscopic parameters, offering a way to interpret and support experimental data. The prediction of the UV-Visible absorption spectrum for this compound is a key example. The energies absorbed during electronic transitions in this region are sufficient to promote a molecular electron to a higher energy orbital. msu.edu

The UV-Vis spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). For nitroaniline isomers, these absorptions are typically due to π → π* and n → π* transitions. msu.edu Experimental spectra for parent compounds like 2-nitroaniline and 3-nitroaniline (B104315) show distinct absorption bands. researchgate.net The introduction of a tert-butyl group is expected to cause a shift in these bands due to its electronic (inductive) and steric effects.

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict λmax based on a set of calculated molecular descriptors. researchgate.net Such models use statistical methods to build a linear or nonlinear correlation between the structural features of a molecule and its spectral properties. researchgate.net For a diverse set of organic compounds, QSPR models have successfully predicted integrated UV absorbance with a high squared correlation coefficient (R2). researchgate.net

Table 3: Experimental and Predicted UV-Vis Absorption Data

| Compound | λmax (nm) (Experimental) | λmax (nm) (Predicted) | Transition Type |

| 2-Nitroaniline | 281, 405 researchgate.net | - | π → π, n → π |

| 3-Nitroaniline | 235, 372 researchgate.net | - | π → π, n → π |

| This compound | - | 242, 380 | π → π, n → π |

Note: Predicted values are hypothetical, based on expected shifts from the parent 3-nitroaniline due to the tert-butyl substituent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Chemical Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. rsc.org While direct biological data for this compound may be limited, QSAR models built on datasets of structurally related chemical analogues can be used to predict its potential activity. This approach is widely used in toxicology and drug discovery to prioritize compounds for synthesis and testing. rsc.orgmdpi.com

The QSAR modeling process involves several key steps:

Data Set Compilation: A set of chemical analogues with measured biological activity (e.g., toxicity, enzyme inhibition) is collected. rsc.org For nitroaromatic compounds, this could include analogues with antitubercular or other antimicrobial activities. aimspress.com

Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic features. aimspress.com

Feature Selection and Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to select the most relevant descriptors and build a mathematical model that relates them to the biological activity. aimspress.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

For nitrofuran analogues, QSAR studies have shown that the presence of a furan (B31954) ring substituted by a nitro group is essential for antitubercular activity, and descriptors related to the number of double bonds and the presence of specific fragments influence the activity. aimspress.com A similar approach for nitroaniline analogues would identify key structural features of this compound that are likely to govern its biological profile.

Table 4: Representative Molecular Descriptors Used in QSAR for Aromatic Compounds

| Descriptor Class | Example Descriptors | Description |

| Constitutional | nDB (Number of Double Bonds) | A simple count of double bonds in the molecule. aimspress.com |

| Topological | T(O..S) (Sum of topological distances between O and S) | Encodes information about the relative positions of atoms in the molecular graph. aimspress.com |

| 2D Autocorrelation | GATS4p (Geary autocorrelation of lag 4, weighted by polarizability) | Describes how a property (polarizability) is distributed across the molecular structure. aimspress.com |

| Functional Group | n-NH2, n-NO2 | Counts of specific functional groups. |

| Quantum-Chemical | HOMO, LUMO energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital. |

Advanced Applications and Derivatization in Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of 2-tert-butyl-3-nitroaniline, governed by its functional groups, makes it an important precursor in multi-step organic synthesis. smolecule.com The presence of the amino group allows for reactions like diazotization, while the nitro group can be reduced to a second amino group, offering pathways to a variety of more complex structures. smolecule.com This versatility establishes it as a foundational block for creating targeted molecules in several industrial and research fields. rsc.org

Precursors for Advanced Dyes and Pigments with Tailored Chromatic Properties

Nitro compounds are crucial intermediates in the synthesis of dyes and polymers. rsc.org this compound serves as a precursor for the production of specialized azo dyes. The synthesis process typically involves an electrophilic aromatic substitution reaction where the amino group is diazotized and then coupled with other aromatic compounds to form the characteristic azo (–N=N–) chromophore. smolecule.comresearchgate.net This class of dyes is one of the most versatile and widely used for coloring a variety of materials. researchgate.net

Research into new azo dyes has involved coupling substituted o-nitroanilines with various phenols to create azo-metal chelate dyes. researchgate.net By modifying the substituents on the aniline (B41778) ring, such as with the tert-butyl group in this compound, chemists can tailor the resulting dye's properties, including its color, fastness, and solubility. Studies on disperse dyes derived from diazotized anilines, including 3-nitroaniline (B104315), have demonstrated their effectiveness in coloring polyester (B1180765) textiles. researchgate.net The specific substitution pattern of this compound allows for fine-tuning the electronic and steric environment of the final dye molecule, influencing its chromatic and performance characteristics.

Building Blocks for Agrochemicals

Nitro-containing compounds are recognized as important building blocks in the synthesis of agrochemicals. rsc.org While direct applications of this compound in commercial agrochemicals are not widely documented, its derivatives and structurally related compounds show significant potential. For instance, derivatives of the related compound 4-tert-butyl-N-methylaniline exhibit notable biological activity, including fungicidal properties against pathogens like Pyricularia oryzae. The structural features of this compound make it a valuable starting material for creating new chemical entities that could be explored for applications in crop protection. The synthesis of such complex molecules often relies on the predictable reactivity of intermediates like this compound.

Synthetic Intermediates for Diverse Pharmaceutical Structures

The aniline and nitroaniline frameworks are core components of many pharmaceutical compounds. Nitro compounds generally are considered vital intermediates in medicinal chemistry. rsc.org Derivatives of this compound may be investigated for potential medicinal applications due to their anticipated biological activities. smolecule.com Structurally similar compounds, such as 2-Bromo-3-nitroaniline, are utilized in the synthesis of various pharmaceutical molecules, including those investigated for anticancer drug development. The unique substitution pattern of this compound provides a scaffold that can be elaborated into more complex structures, making it a person of interest for custom synthesis programs in pharmaceutical and biotechnology research. molport.com

Development of Novel Functional Materials and Responsive Systems

The derivatization of this compound extends into the realm of materials science, where its structural motifs contribute to the creation of "smart" materials that respond to external stimuli. rsc.org

Integration into Photochromic and Thermochromic Systems

Photochromism and thermochromism are properties of materials that can change color reversibly upon exposure to light or heat, respectively. This phenomenon in certain organic compounds, known as anils or Schiff bases, is often driven by a tautomerism between an enol form and a keto form. researchgate.net Derivatives of this compound have been central to the study of these systems.

Specifically, the Schiff base N-3,5-di-tert-butylsalicylidene-3-nitroaniline, a direct derivative, is known to exhibit significant photochromic behavior. oup.com Upon irradiation with UV light, this pale yellow compound turns red as the molecule converts from its stable enol form to a less stable trans-keto form. oup.com The presence of bulky tert-butyl groups is crucial; they increase the free space within the crystal packing, which facilitates the necessary conformational changes for photoisomerization. researchgate.net Data-mining approaches have statistically confirmed that the tert-butyl group tends to increase the dihedral angle and void volume in salicylideneaniline (B1219908) crystals, creating a loosely packed structure that is more prone to photochromism. acs.org

Furthermore, the photoproduct of N-3,5-di-tert-butylsalicylidene-3-nitroaniline is noted for its exceptionally long lifetime, which can be on the order of many minutes to hours, a desirable trait for potential applications in optical data storage or displays. oup.comnih.gov This stability is attributed to the formation of intermolecular hydrogen bonds involving the N-H group of the newly formed trans-keto isomer, which helps to stabilize it within the crystal lattice. oup.com

| Photochromic Derivative | Stimulus | Color Change | Key Structural Feature | Noted Property |

| N-3,5-di-tert-butylsalicylidene-3-nitroaniline | UV Light | Pale Yellow to Red | Bulky tert-butyl groups, nitro group | Exceptionally long lifetime of the colored state. oup.comnih.gov |

| (E)-2,4-di-tert-butyl-6-{[(4-fluorophenyl)imino]methyl}phenol | UV Light | Photochromic | Di-tert-butyl substitution | Exists in the enol form with intramolecular hydrogen bonding. iucr.org |

| Salicylideneaniline (general) | UV Light / Heat | Color change (e.g., yellow to red) | o-hydroxyl group, potential for bulky substituents | Can be photochromic, thermochromic, or both. researchgate.net |

Exploration of Nonlinear Optical (NLO) Properties in Related Derivatives

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are critical for applications in optoelectronics, including frequency conversion and optical switching. nih.gov A common strategy for designing molecules with significant NLO properties is to create a "push-pull" system, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. nih.gov This arrangement facilitates intramolecular charge transfer (ICT), which is the source of the NLO response.

While this compound itself is a simple D-A system (amino group as donor, nitro as acceptor), more complex derivatives are being explored for enhanced NLO effects. Theoretical studies on various organic molecules show that modifying donor and acceptor groups can tune the NLO properties. nih.govrsc.org For example, research on derivatives of hexa-peri-hexabenzocoronene substituted with tert-butyl groups demonstrates that doping with potassium atoms can dramatically increase the first-order hyperpolarizability (a measure of NLO activity), making them promising candidates for NLO applications. researchgate.net Similarly, studies on BODIPY-based regioisomers show that the arrangement of donor and acceptor groups significantly impacts the second-order NLO response, which can also be modulated by an external electric field. rsc.org The principles learned from these related systems can guide the design of novel NLO materials based on the this compound scaffold.

| Derivative Class | NLO Property Investigated | Design Principle | Key Finding |

| DTS(FBTTh2)2-based derivatives | First and second-order hyperpolarizability | Donor-Acceptor (D-A) modification | Tuning D-A moieties can significantly enhance NLO response. nih.gov |

| Hexa-tert-butyl-hexa-peri-hexabenzocoronene derivatives | First-order hyperpolarizability | Doping with potassium atoms | Doping with one K atom greatly increases NLO activity compared to paranitroaniline. researchgate.net |

| Regioisomeric BODIPY derivatives | Second-order NLO properties | Push-pull system (D-A) | The spatial arrangement of D-A groups and external electric fields can switch NLO properties. rsc.org |

Utilization as Mechanistic Probes in Chemical Processes

In the field of physical organic chemistry, molecules with unique structural and electronic features are often employed as "mechanistic probes" to elucidate the pathways and transition states of chemical reactions. This compound, with its distinct substitution pattern, serves as an excellent candidate for such studies. The strategic placement of a bulky tert-butyl group adjacent to the amino group, and a strong electron-withdrawing nitro group meta to it, provides a valuable tool for investigating reactions where steric hindrance and electronic effects are critical determinants of the reaction mechanism.

The primary utility of this compound as a mechanistic probe stems from the steric shield provided by the tert-butyl group. This group can significantly hinder the approach of reagents to the adjacent amino group and the ortho carbon position. By comparing the reactivity of this compound with less hindered analogues (e.g., 3-nitroaniline), chemists can gain insight into the steric demands of a reaction's transition state.

For instance, in reactions involving the amino group, such as N-alkylation or N-acylation, a significant decrease in reaction rate for this compound compared to 3-nitroaniline would suggest a sterically crowded transition state. Conversely, if the reaction rate is largely unaffected, it may indicate that the reaction's rate-determining step involves a less sterically sensitive process, or that the reaction occurs at a different site on the molecule.

Probing Steric Effects in Electrophilic Aromatic Substitution

The electronic properties of this compound make it an interesting substrate for studying electrophilic aromatic substitution mechanisms. The amino group is a powerful activating group and an ortho, para-director, while the nitro group is a deactivating group and a meta-director. The interplay of these groups, combined with the steric hindrance from the tert-butyl group, can be used to probe the regioselectivity of various electrophilic reactions.

The table below illustrates hypothetical data from a competitive electrophilic bromination reaction, showcasing how this compound could be used to probe the steric sensitivity of the reaction.

Table 1: Regioselectivity in the Electrophilic Bromination of Nitroanilines

| Entry | Substrate | Product(s) | Relative Rate | Mechanistic Implication |

|---|---|---|---|---|

| 1 | 3-Nitroaniline | 2-Bromo-3-nitroaniline, 4-Bromo-3-nitroaniline, 6-Bromo-3-nitroaniline | 1.0 | Electrophilic attack occurs at positions activated by the amine group. |

The data in Table 1, though illustrative, is based on established principles of physical organic chemistry. The expected outcomes highlight how the steric bulk of the tert-butyl group in this compound can be a powerful tool. It allows for the dissection of electronic and steric effects, providing a clearer picture of the geometric requirements of the transition state and the factors governing regioselectivity in electrophilic aromatic substitution. This makes this compound and related sterically hindered compounds valuable assets in the arsenal (B13267) of chemists studying reaction mechanisms.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Catalytic Systems for Synthesis

The synthesis of substituted anilines and the reduction of nitroaromatics are cornerstones of industrial chemistry, and the production of 2-tert-butyl-3-nitroaniline is no exception. Future research will likely focus on replacing conventional reagents with advanced catalytic systems that offer improved sustainability, selectivity, and efficiency.

One promising avenue is the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. Magnetically separable nanostructured catalysts, for instance, have shown great promise for the reduction of nitroaromatics. unipa.it While not yet applied specifically to this compound, systems using palladium or gold nanoparticles supported on magnetic cores like iron oxide could be adapted for the selective reduction of a precursor like 1-tert-butyl-2,3-dinitrobenzene or for the reductive amination of a suitable ketone. unipa.itrsc.org Similarly, catalysts like phosphotungstic acid on HZSM-5 supports, which have demonstrated high ortho-selectivity in the tert-butylation of aniline (B41778), could inspire new catalysts for the regioselective synthesis of the 2-tert-butylaniline (B1265841) precursor.

The use of earth-abundant, non-noble metals is another key trend in sustainable catalysis. Cobalt-based catalysts, for example, have been successfully used for the sustainable synthesis of benzimidazoles from o-nitroanilines and alcohols through a hydrogen autotransfer mechanism. acs.org This redox-economical approach, which avoids external oxidants or reductants, could be explored for novel synthetic routes toward derivatives of this compound. The direct C-H nitration of anilines using reagents like tert-butyl nitrite (B80452) (TBN) is also an area of active research, with metal-free systems and catalysts based on cobalt or copper showing potential for high regioselectivity under mild conditions. rsc.org

The table below summarizes potential sustainable catalytic approaches relevant to the synthesis of this compound and its precursors.

| Catalytic Approach | Precursor/Reaction | Potential Advantages |

| Magnetically Separable Nanocatalysts (e.g., Pd@Fe₂O₃) | Nitro Group Reduction | Easy catalyst recovery and reuse, green process. unipa.it |

| Solid Acid Catalysts (e.g., DTP/HZSM-5) | Friedel-Crafts Alkylation (Aniline + MTBE) | High ortho-selectivity for precursor synthesis, catalyst reusability. |

| Cobalt-Catalyzed Hydrogen Autotransfer | Coupling of o-nitroanilines with alcohols | Use of cheap, earth-abundant metals; redox-neutral process. acs.org |

| Metal-Free or Copper-Catalyzed C-H Nitration | Direct nitration of 2-tert-butylaniline | Mild reaction conditions, potential for high regioselectivity. rsc.org |

Exploration of Bio-inspired Transformations for Enhanced Selectivity

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. acs.org Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, addressing key challenges in the synthesis of complex molecules like this compound.

Future research could explore enzymatic nitration to overcome the regioselectivity issues associated with the chemical nitration of 2-tert-butylaniline. smolecule.comacs.org While the field is still emerging, various cofactor-dependent enzymes have shown the ability to perform nitration on aromatic compounds. acs.org Harnessing such enzymes could lead to a process that selectively installs the nitro group at the C3 position, minimizing the formation of unwanted isomers.

Another bio-inspired avenue involves the enzymatic reduction of the nitro group. Nitroreductases have been employed in chemoenzymatic processes to prepare functionalized anilines under atmospheric pressure and in aqueous media, offering a sustainable alternative to hydrogenation with precious metal catalysts. rsc.org

Furthermore, enzymes could be utilized for transformations involving the bulky tert-butyl group. For instance, esterases from Bacillus subtilis have been used for the selective deprotection of tert-butyl esters under mild conditions. nih.gov This principle of enzymatic recognition of a specific functional group could inspire the design of biocatalysts for other transformations involving the sterically demanding tert-butyl moiety in aniline derivatives. The development of biocatalytic cascades, where multiple enzymatic steps are combined in a one-pot process, could further streamline the synthesis of derivatives from this compound. nih.gov

| Bio-inspired Approach | Potential Application in Synthesis | Key Advantage |

| Oxidative Nitrating Enzymes | Regioselective nitration of 2-tert-butylaniline | High regioselectivity, mild reaction conditions. acs.org |

| Nitroreductases | Reduction of a dinitro-precursor | Perfect chemoselectivity, avoids precious metals, aqueous media. rsc.org |

| Engineered Hydrolases/Esterases | Transformations involving the tert-butyl group | High selectivity for sterically hindered groups, mild deprotection. nih.gov |

Integration with Flow Chemistry Methodologies for Efficient Production

Flow chemistry, the practice of performing chemical reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. polimi.itbeilstein-journals.org These features are particularly relevant for nitration reactions, which are often highly exothermic and can pose safety risks on a large scale.

The synthesis of this compound via nitration of 2-tert-butylaniline is an ideal candidate for transition to a flow process. smolecule.com Continuous-flow nitration technology is recognized for its superior safety and production efficiency compared to batch reactors. researchgate.net By using microreactors, the reaction volume is minimized, and the superior heat transfer capabilities prevent the formation of hot spots, leading to better control and potentially higher selectivity, reducing the formation of over-nitrated or isomeric byproducts. researchgate.netacs.org